molecular formula C14H12OS B14560277 2-Phenoxy-2,3-dihydro-1-benzothiophene CAS No. 61942-57-2

2-Phenoxy-2,3-dihydro-1-benzothiophene

Cat. No.: B14560277
CAS No.: 61942-57-2
M. Wt: 228.31 g/mol
InChI Key: AWSKMAHSHYUQDN-UHFFFAOYSA-N
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Description

2-Phenoxy-2,3-dihydro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-2,3-dihydro-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of 2-bromo-2-phenoxyacetophenone with sulfur sources such as sodium sulfide or potassium sulfide . The reaction typically requires a solvent like dimethylformamide (DMF) and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2-Phenoxy-2,3-dihydro-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-2,3-dihydro-1-benzothiophene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with a range of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-2,3-dihydro-1-benzothiophene is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61942-57-2

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

2-phenoxy-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C14H12OS/c1-2-7-12(8-3-1)15-14-10-11-6-4-5-9-13(11)16-14/h1-9,14H,10H2

InChI Key

AWSKMAHSHYUQDN-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C21)OC3=CC=CC=C3

Origin of Product

United States

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